![molecular formula C18H23N5O3 B5555208 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide
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Description
The compound of interest belongs to a class of chemicals known for their complex synthesis processes and diverse potential applications in medicinal chemistry and material science. These compounds often feature a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, frequently modified with various functional groups to achieve desired biological or chemical properties.
Synthesis Analysis
The synthesis of compounds like "N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide" typically involves multi-step organic reactions, starting from benzimidazole or pyrazole precursors. These processes may include steps such as N-alkylation, esterification, and amidation, often requiring specific catalysts and conditions for each transformation to ensure high yield and purity (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using X-ray crystallography, which reveals details about the crystalline structure, including the arrangement of atoms, bond lengths, and angles. This information is crucial for understanding the compound's reactivity and interaction with biological targets. Studies on related compounds have highlighted the importance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Kranjc et al., 2012).
Scientific Research Applications
Design and Synthesis for Antimicrobial Activities
Research by Palkar et al. (2017) involved the design, synthesis, and antibacterial evaluation of novel Schiff bases derived from pyrazol-5-one derivatives, displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These findings suggest that structurally similar compounds might also exhibit useful antimicrobial properties.
Anti-Influenza Virus Activity
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and related derivatives showing significant anti-influenza A virus activities. This indicates potential applications in antiviral drug development (Hebishy et al., 2020).
Anticancer Applications
A study by Nassar et al. (2015) outlined an efficient method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, exhibiting significant effects in cancer cell lines, demonstrating the potential of such compounds in cancer treatment (Nassar et al., 2015).
properties
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-26-8-7-23-16-6-5-13(10-15(16)20-18(23)25)17(24)19-11-14-9-12(2)21-22(14)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUWXBCBFOVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC(=NN3C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide |
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